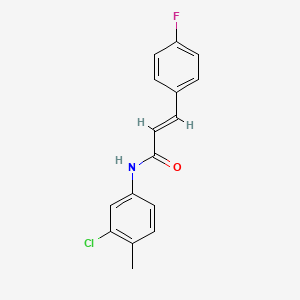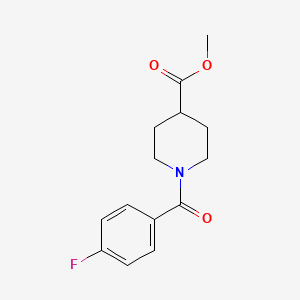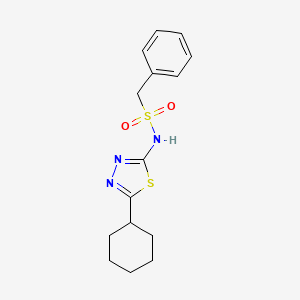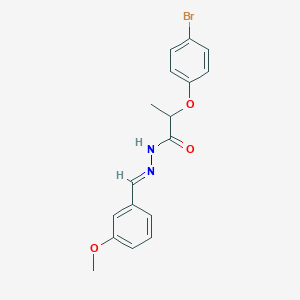
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across cell membranes, particularly in the lungs and digestive system. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases involving CFTR dysfunction.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide acts as a non-competitive inhibitor of CFTR by binding to a site on the channel protein that is distinct from the ATP-binding site. This binding prevents the opening of the CFTR channel, thereby reducing the transport of chloride ions and water across cell membranes. The exact mechanism of how N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide interacts with CFTR is still under investigation, but it is thought to involve conformational changes in the channel protein.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In epithelial cells, N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide inhibits chloride secretion and reduces the volume of fluid secreted by the cells. In airway smooth muscle cells, N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide reduces the contraction of the cells and inhibits the release of inflammatory mediators. In pancreatic cells, N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide reduces insulin secretion and impairs glucose tolerance. These effects highlight the importance of CFTR in regulating a wide range of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has several advantages as a research tool, including its high specificity for CFTR, its ability to inhibit CFTR activity in a reversible manner, and its ease of use in a variety of cell types and experimental systems. However, there are also some limitations to its use, such as its potential off-target effects on other ion channels or transporters, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide and its applications in medicine. Some possible areas of focus include:
1. Developing more potent and selective CFTR inhibitors based on the structure of N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide.
2. Investigating the potential therapeutic applications of CFTR inhibitors in cystic fibrosis and other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
3. Studying the role of CFTR in other physiological processes beyond salt and fluid transport, such as cell proliferation and differentiation.
4. Exploring the potential use of CFTR inhibitors in combination with other drugs or therapies to enhance their efficacy.
5. Developing new methods for delivering CFTR inhibitors to specific tissues or cells, such as using nanoparticles or gene therapy approaches.
Overall, N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide is a valuable research tool with many potential applications in medicine and biology. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in various disease contexts.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide was first synthesized by a team of researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-(4-fluorophenyl)acrylic acid with N-(3-chloro-4-methylphenyl)ethanamide in the presence of a coupling reagent and a base. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has been widely used in scientific research to study the function and regulation of CFTR channels. It has been shown to selectively inhibit CFTR activity without affecting other ion channels or transporters. This specificity makes N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide a valuable tool for investigating the role of CFTR in various physiological processes, such as salt and fluid secretion in the lungs and digestive system.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c1-11-2-8-14(10-15(11)17)19-16(20)9-5-12-3-6-13(18)7-4-12/h2-10H,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROHKMEQRKETR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)
![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)



![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)